
1,1-Diethoxy-3,3,5-trimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxy-3,3,5-trimethylcyclohexane is an organic compound with the molecular formula C13H26O2 It is a derivative of cyclohexane, featuring two ethoxy groups and three methyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethoxy-3,3,5-trimethylcyclohexane can be synthesized through the reaction of 3,3,5-trimethylcyclohexanone with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to facilitate the formation of the diethoxy derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxy-3,3,5-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., NaBr) and amines (e.g., NH3) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3,3,5-trimethylcyclohexanone or 3,3,5-trimethylcyclohexanoic acid.
Reduction: Formation of 1,1-diethoxy-3,3,5-trimethylcyclohexanol or 3,3,5-trimethylcyclohexane.
Substitution: Formation of 1,1-dihalo-3,3,5-trimethylcyclohexane or 1,1-diamino-3,3,5-trimethylcyclohexane.
Scientific Research Applications
1,1-Diethoxy-3,3,5-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-3,3,5-trimethylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups and the cyclohexane ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Diethoxy-3,3,5-trimethylcyclohexane: Similar in structure but with different functional groups.
3,3,5-Trimethylcyclohexanone: Lacks the ethoxy groups but shares the cyclohexane core.
3,3,5-Trimethylcyclohexanol: Contains a hydroxyl group instead of ethoxy groups.
Uniqueness
This compound is unique due to the presence of two ethoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and influence its reactivity in various chemical reactions.
Properties
Molecular Formula |
C13H26O2 |
|---|---|
Molecular Weight |
214.34 g/mol |
IUPAC Name |
1,1-diethoxy-3,3,5-trimethylcyclohexane |
InChI |
InChI=1S/C13H26O2/c1-6-14-13(15-7-2)9-11(3)8-12(4,5)10-13/h11H,6-10H2,1-5H3 |
InChI Key |
WIDBDXHTFRZAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC(CC(C1)(C)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


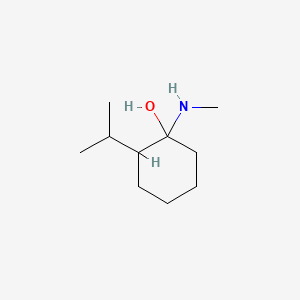

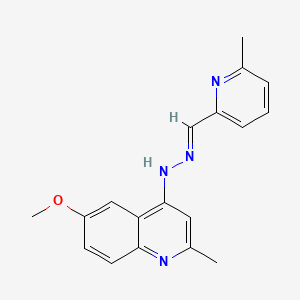
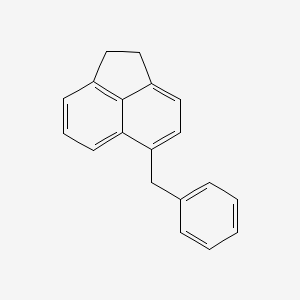
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)


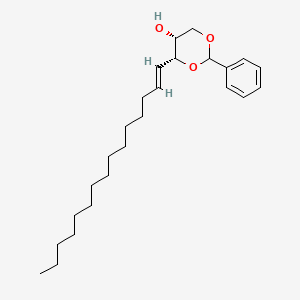
![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)

![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)
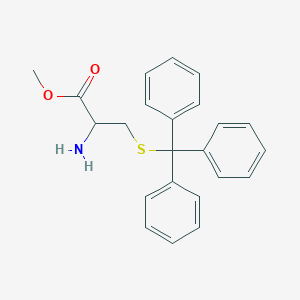
![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
